(Z)-8-Hydroxy Doxepin

Description

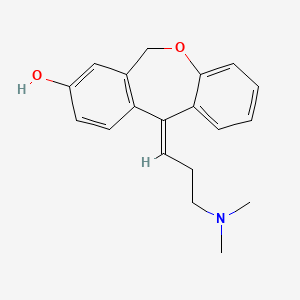

Structure

3D Structure

Properties

IUPAC Name |

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-7-17-16-10-9-15(21)12-14(16)13-22-19-8-4-3-6-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDHCVNVAWECNP-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=C(COC3=CC=CC=C31)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(COC3=CC=CC=C31)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857754 | |

| Record name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250331-51-2 | |

| Record name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Metabolic Profiling of Z 8 Hydroxy Doxepin

Formation and Identification as a Major Doxepin (B10761459) Metabolite

The identification of (Z)-8-Hydroxy Doxepin as a significant metabolite has been prominently demonstrated in studies utilizing the filamentous fungus Cunninghamella elegans. In one such study, where C. elegans was used as a microbial model for mammalian metabolism, this compound was identified as one of the major metabolites following the incubation of doxepin. nih.gov After 96 hours, approximately 28% of the initial doxepin was converted into 16 different metabolites, which were isolated by reversed-phase HPLC and identified using ¹H NMR and mass spectrometry. nih.gov

In contrast, studies on metabolites present in the urine of patients undergoing doxepin therapy have identified (E)-2-hydroxydoxepin and (E)-2-hydroxy-N-desmethyldoxepin, but did not report the presence of this compound. nih.gov The primary metabolites found in human plasma and cerebrospinal fluid are the N-desmethyl derivatives, (E)- and (Z)-N-desmethyldoxepin. nih.gov This highlights a key difference between the metabolic profile observed in this specific microbial model and that documented in human studies to date.

Enzymatic Basis of Hydroxylation in Doxepin Metabolism

The hydroxylation of doxepin is a critical Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. However, the enzymatic basis for the formation of hydroxylated metabolites is highly dependent on the specific stereoisomer of doxepin.

Research into the metabolism of doxepin has delineated the specific roles of various CYP isoenzymes. The major metabolic pathways are N-demethylation and hydroxylation.

CYP2D6: This isoenzyme is the primary catalyst for the hydroxylation of doxepin. nih.govresearchgate.netwikipedia.org However, its activity is almost exclusively directed towards the (E)-isomer. nih.govclinpgx.org Studies have shown that CYP2D6 is responsible for the formation of hydroxylated metabolites of (E)-doxepin and its active metabolite, (E)-N-desmethyldoxepin. nih.gov

CYP2C19: This is the main enzyme responsible for the N-demethylation of both (E)- and (Z)-doxepin to form the active metabolites (E)- and (Z)-N-desmethyldoxepin (nordoxepin). wikipedia.orgclinpgx.org

CYP1A2, CYP2C9, and CYP3A4: These enzymes play a minor role in the N-demethylation of doxepin. nih.govclinpgx.org There is no significant evidence to suggest their involvement in the hydroxylation of the Z-isomer to form this compound in human systems. nih.gov

The table below summarizes the primary roles of these CYP isoenzymes in the metabolism of doxepin isomers.

| CYP Isoenzyme | Primary Metabolic Pathway | Substrate Isomer(s) |

| CYP2D6 | Hydroxylation | (E)-Doxepin |

| CYP2C19 | N-demethylation | (E)- and (Z)-Doxepin |

| CYP1A2 | N-demethylation (minor) | (E)- and (Z)-Doxepin |

| CYP2C9 | N-demethylation (minor) | (E)- and (Z)-Doxepin |

| CYP3A4 | N-demethylation (minor) | (E)- and (Z)-Doxepin |

The enzymatic transformation of doxepin is markedly stereoselective. In vitro studies using human liver microsomes and recombinant CYP2D6 have demonstrated that hydroxylation is an exclusively stereo-specific process. nih.gov These systems showed a high affinity for hydroxylating (E)-doxepin and (E)-N-desmethyldoxepin. Conversely, these same studies found no evidence of Z-doxepin hydroxylation. nih.gov

This exclusive preference of CYP2D6 for the E-isomer means that the formation of this compound is not a pathway observed in these human-derived in vitro models. nih.gov The limited metabolic pathways available for the Z-isomers, primarily N-demethylation, may contribute to the observed enrichment of (Z)-N-desmethyldoxepin in vivo. nih.govnih.gov This suggests that (Z)-N-desmethyldoxepin may be a terminal oxidative metabolite in human systems, as further hydroxylation by CYP2D6 does not occur. nih.gov

Comparative Metabolic Studies and Model Systems

To elucidate the biotransformation of doxepin, researchers have employed various model systems, ranging from in vitro human-derived preparations to whole organisms. These models provide different, and sometimes contrasting, insights into the formation of metabolites like this compound.

In an animal model study involving horses, isomers of hydroxydoxepin were recovered from urine after doxepin administration. madbarn.com However, the exact positions of the hydroxyl groups on the aromatic ring were not determined, so it is unknown if this compound was among the metabolites formed. madbarn.com

Microbial biotransformation systems are often used as a practical alternative to generate and identify potential drug metabolites. nih.govufrgs.br The filamentous fungus Cunninghamella elegans is particularly valued because it possesses cytochrome P450 enzymes and can perform a range of Phase I metabolic reactions, including hydroxylations, that are analogous to those in mammals. auctoresonline.orgmdpi.com

It is in this microbial model that this compound has been clearly identified as a major metabolite of doxepin. nih.gov The biotransformation of doxepin by C. elegans yielded a total of 16 metabolites, demonstrating a broad range of metabolic capabilities, including aromatic hydroxylation of the Z-isomer. nih.gov Six of the metabolites produced by the fungus were similar to those found in human metabolism studies, supporting the system's relevance as a predictive model, while nine were novel metabolites not previously identified in humans. nih.gov

The table below lists the major metabolites of doxepin identified in the Cunninghamella elegans biotransformation study.

| Metabolite Identified in C. elegans |

| (E)-2-hydroxydoxepin |

| (E)-3-hydroxydoxepin |

| (Z)-8-hydroxydoxepin |

| (E)-2-hydroxy-N-desmethyldoxepin |

| (E)-3-hydroxy-N-desmethyldoxepin |

| (E)-4-hydroxy-N-desmethyldoxepin |

| (Z)- and (E)-8-hydroxy-N-desmethyldoxepin |

| (E)-N-acetyl-N-desmethyldoxepin |

| (E)-N-desmethyl-N-formyldoxepin |

| (E)-N-acetyldidesmethyldoxepin |

| (E)- and (Z)-doxepin-N-oxide |

| (E)- and (Z)-N-desmethyldoxepin |

Integration within the Doxepin Metabolite Cascade

Relationship to N-Demethylation Products (e.g., N-desmethyldoxepin)

The metabolism of doxepin proceeds along two primary, often parallel, Phase I pathways: hydroxylation and N-demethylation. clinpgx.orgwikipedia.org The formation of this compound occurs via aromatic hydroxylation of the parent compound, (Z)-Doxepin. Concurrently, doxepin is also metabolized through the removal of a methyl group from its tertiary amine side chain, a process known as N-demethylation, which yields the pharmacologically active metabolite N-desmethyldoxepin (nordoxepin). wikipedia.orgnih.gov

This N-demethylation pathway is a major route of metabolism for both the (Z) and (E) isomers of doxepin. clinpgx.org Research has identified Cytochrome P450 (CYP) enzymes as the principal catalysts for this reaction. Specifically, CYP2C19 is the main enzyme responsible for converting doxepin to N-desmethyldoxepin, with minor contributions from CYP1A2 and CYP2C9. wikipedia.orgnih.gov Interestingly, while pharmaceutical formulations of doxepin typically contain an 85:15 ratio of the (E) to (Z) isomer, stereoselective metabolism can lead to different plasma concentrations of the resulting metabolites. clinpgx.orgwikipedia.org Studies indicate that the plasma levels of (E)- and (Z)-nordoxepin are found in an approximately 1:1 ratio, highlighting the stereoselective nature of the metabolic process. wikipedia.org

The relationship between hydroxylation and N-demethylation is complex. These pathways can occur concurrently from the parent drug. Furthermore, the N-demethylated metabolite, N-desmethyldoxepin, can itself undergo hydroxylation by enzymes such as CYP2D6 to form hydroxylated versions of nordoxepin, such as (E)-2-hydroxy-N-desmethyldoxepin. clinpgx.orgnih.gov Therefore, this compound exists within the metabolite cascade alongside N-desmethyldoxepin, both originating from the parent compound and representing key steps in its biotransformation.

| Enzyme | Role in N-Demethylation | Reference |

|---|---|---|

| CYP2C19 | Primary catalyst (>50% contribution) | clinpgx.orgwikipedia.orgnih.gov |

| CYP1A2 | Minor contributor | clinpgx.orgnih.gov |

| CYP2C9 | Minor contributor | clinpgx.orgnih.gov |

| CYP3A4 | Not significantly involved or minor role | clinpgx.orgnih.gov |

| CYP2D6 | Not involved in N-demethylation | wikipedia.org |

Subsequent Conjugation Pathways (e.g., Glucuronidation) of Hydroxylated Metabolites

Following Phase I reactions like hydroxylation, which introduce or expose a functional group, metabolites such as this compound typically undergo Phase II conjugation reactions. youtube.com These reactions involve the addition of an endogenous polar molecule to the metabolite, a process that significantly increases its water solubility and facilitates its elimination from the body, primarily via the kidneys. youtube.comdrugbank.com

For hydroxylated metabolites of doxepin, the principal subsequent conjugation pathway is glucuronidation. clinpgx.orgdrugbank.com In this reaction, the hydroxyl group of this compound serves as an attachment point for a molecule of glucuronic acid. This process is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily. The resulting product, a glucuronide conjugate, is highly polar and readily excreted in the urine. drugbank.com

The urinary excretion of glucuronide conjugates is a major elimination route for doxepin and its metabolites. drugbank.comservice.gov.uk Studies analyzing human urine have successfully identified hydroxylated derivatives of doxepin and their corresponding glucuronides, confirming this as a definitive and significant pathway in the clearance of the drug. service.gov.uk Other potential conjugation pathways, such as sulfation, are also common for hydroxylated compounds, but glucuronidation is the most prominently cited pathway for doxepin metabolites. clinpgx.orgyoutube.com

| Metabolite Type | Conjugation Pathway | Purpose | Reference |

|---|---|---|---|

| Hydroxylated Metabolites (e.g., this compound) | Glucuronidation | Increase water solubility for renal excretion | clinpgx.orgdrugbank.com |

| N-desmethyldoxepin | Can be transformed into glucuronide conjugates after hydroxylation | Facilitate elimination | drugbank.com |

| Doxepin N-oxide | Can be glucuronidated | Facilitate elimination | clinpgx.org |

Synthetic Methodologies and Isomeric Purity Considerations for Z 8 Hydroxy Doxepin Precursors

Stereoselective Synthetic Approaches for Doxepin (B10761459) Isomers

Doxepin is a tricyclic compound that exists as a mixture of (E) and (Z) geometric isomers. wikipedia.org Commercially available doxepin is typically an 85:15 mixture of the (E) and (Z) isomers, respectively. wikipedia.orgnih.gov The synthesis of doxepin and its analogues often involves acid-catalyzed dehydration, which can influence the resulting isomeric ratio. researchgate.netijper.org

Stereoselective synthesis is crucial for isolating specific isomers like (Z)-8-Hydroxy Doxepin. The (Z)-isomer of doxepin has demonstrated different pharmacological activities compared to the (E)-isomer. wikipedia.org Synthetic routes to doxepin often start from 6,11-dihydrodibenzo[b,e]oxepin-11-one. google.compatsnap.com The introduction of the side chain and subsequent elimination reactions are critical steps where stereoselectivity can be controlled. One patented method describes the synthesis of doxepin isomers starting from 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol. google.com

The synthesis of specific isomers can be influenced by the choice of reagents and reaction conditions. For instance, the use of different acid catalysts in the dehydration step can alter the E/Z isomer ratio. researchgate.netijper.org Research has shown that while both HPLC and NMR analysis can characterize the isomers, the (E)-isomer is often the major component formed under various acidic conditions. researchgate.netijper.org

Table 1: Key Intermediates and Reagents in Doxepin Synthesis

| Intermediate/Reagent | Role in Synthesis | Reference |

| 6,11-dihydrodibenzo[b,e]oxepin-11-one | Starting material for the tricyclic core | google.compatsnap.com |

| 3-chloropropyl-tert-butyl ether | Reagent for introducing the side chain | patsnap.com |

| 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | Precursor for dehydration to form doxepin isomers | google.com |

| Acid Catalysts (e.g., HCl) | Promote dehydration and influence isomer ratio | researchgate.netijper.org |

Chemical Transformation Strategies for Hydroxylated Doxepin Derivatives

The synthesis of hydroxylated doxepin derivatives, such as 8-hydroxy doxepin, requires specific strategies to introduce a hydroxyl group onto the aromatic ring. These derivatives are important as they are metabolites of doxepin. nih.gov The hydroxylation of the doxepin structure can be achieved through various chemical transformations.

One approach involves the use of a precursor molecule that already contains a protected hydroxyl group, such as a methoxy (B1213986) group, at the desired position. For example, the synthesis of (Z)-2-Hydroxy-11-(3-methylaminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin involves starting with a methoxy-substituted precursor and then cleaving the ether to reveal the hydroxyl group. google.com

The metabolism of doxepin in the body is carried out by cytochrome P450 enzymes, which are responsible for hydroxylation. pharmgkb.org Specifically, CYP2D6 is involved in the hydroxylation of the E-isomer of doxepin. pharmgkb.orgnih.gov This biological transformation provides a model for the types of chemical transformations needed to synthesize these metabolites in the lab. The synthesis of these hydroxylated metabolites often serves the purpose of creating reference standards for analytical studies. nih.gov

Table 2: Examples of Hydroxylated Doxepin Derivatives

| Compound | Type | Reference |

| (E)-2-hydroxydoxepin | Metabolite | nih.gov |

| (E)-2-hydroxy-N-desmethyldoxepin | Metabolite | nih.gov |

| This compound | Target Compound | chemicalbook.com |

Challenges and Strategies in the Synthesis of Doxepin Metabolite Reference Standards

A significant challenge in the synthesis of doxepin metabolites, including this compound, is achieving high isomeric purity. Current time information in Bangalore, IN. The co-formation of both (E) and (Z) isomers is common in synthetic routes, necessitating effective purification methods to isolate the desired isomer. researchgate.netijper.org

The synthesis of reference standards for doxepin metabolites is crucial for their accurate identification and quantification in biological samples. nih.govnih.gov These standards are used in analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to study doxepin metabolism. nih.govhumanjournals.com

One of the challenges is the potential for degradation or rearrangement of the target molecule during synthesis and purification. For instance, a previously unreported metabolite, an aromatic hydroxy-N-desmethyldoxepin hydrated at the exocyclic double bond, was found to be unstable and readily dehydrated in vitro, making the synthesis of a stable reference material unsuccessful. nih.gov

Strategies to overcome these challenges include the development of stereoselective synthetic methods and advanced purification techniques. The use of specific catalysts and carefully controlled reaction conditions can favor the formation of one isomer over the other. researchgate.netijper.org Furthermore, preparative HPLC can be employed to separate the (E) and (Z) isomers, although this can be a costly and time-consuming process. google.com The development of robust analytical methods is also essential to verify the isomeric purity of the final product. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Z 8 Hydroxy Doxepin

Chromatographic Separation Techniques for Doxepin (B10761459) Metabolites

Chromatographic techniques are fundamental in separating the various metabolites of doxepin from each other and from the parent drug. The existence of (E) and (Z) stereoisomers for both doxepin and its metabolites necessitates methods that can achieve stereoisomer resolution.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of doxepin and its metabolites, offering the capability to resolve its (E) and (Z) stereoisomers. phenomenex.comnih.gov Research has demonstrated the successful separation of these isomers using various HPLC columns and mobile phases. For instance, a method employing a column with spherical silica (B1680970) microparticles (5-6 μm) and a mobile phase of acetonitrile-chloroform-diethylamine (750:250:0.2) achieved baseline resolution of (Z)- and (E)-doxepin isomers. nih.gov This method proved to be accurate and precise, with a relative standard deviation of 0.3% for both isomers, making it suitable for routine analysis. nih.gov

The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride outlines an HPLC method that ensures the resolution between the (E)- and (Z)-isomers is not less than 1.5. phenomenex.com Studies evaluating different HPLC columns, such as the Luna® 5 µm C8(2) and Kinetex® 5 µm C8, have successfully met these system suitability requirements. phenomenex.com Furthermore, a quantitative HPLC method was developed for the simultaneous determination of (E)- and (Z)-isomers of both doxepin and its primary metabolite, desmethyldoxepin, in serum, utilizing a 3-micron analytical silica column. nih.gov

In the context of metabolite identification, reversed-phase HPLC has been instrumental in isolating various doxepin metabolites, including hydroxylated forms, from biological and microbial transformation samples. nih.govnih.gov For example, in a study using the fungus Cunninghamella elegans as a model for mammalian metabolism, metabolites were isolated by reversed-phase HPLC for subsequent identification by NMR and mass spectrometry. nih.gov This approach led to the identification of (Z)-8-hydroxydoxepin among other metabolites. nih.gov

Table 1: HPLC Methods for Doxepin Isomer Separation

| Column | Mobile Phase | Key Findings | Reference(s) |

|---|---|---|---|

| Spherical silica microparticles (5-6 μm) | Acetonitrile-chloroform-diethylamine (750:250:0.2) | Baseline resolution of (Z)- and (E)-doxepin isomers; RSD of 0.3% for both isomers. | nih.gov |

| Luna® 5 µm C8(2) | Per USP monograph | Resolution of 2.84 between (E)- and (Z)-isomers, meeting USP requirements. | phenomenex.com |

| Kinetex® 5 µm C8 | Per USP monograph | Resolution of 3.78 between (E)- and (Z)-isomers, meeting USP requirements. | phenomenex.com |

| 3-micron analytical silica (6 x 100 mm) | 0.025 M phosphate:acetonitrile:n-nonylamine (80:20:1) | Simultaneous quantitative determination of (E)- and (Z)-doxepin and desmethyldoxepin in serum. | nih.gov |

| Purospher® STAR RP-8e (125 x 4 mm, 5 µm) | Monobasic sodium phosphate/Methanol (70:30), pH 2.5 | Compliant with USP specifications for resolution, tailing factors, and RSD for both isomers. | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxylated Metabolites Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of doxepin and its metabolites, particularly after derivatization to increase their volatility. nih.govoup.com A stereoselective GC-MS method has been developed for the analysis of doxepin, its N-desmethyl metabolites, and ring-hydroxylated metabolites in microsomal incubation mixtures. nih.gov This method involves extraction and derivatization with trifluoroacetic anhydride (B1165640), followed by analysis with selected ion monitoring (SIM). nih.gov While one extraction method was unsuitable for hydroxylated metabolites, a second method using hexane-dichloromethane allowed for their analysis. nih.gov

GC-MS has also been utilized for the detection of doxepin and its major metabolite, desmethyldoxepin, in hair samples. oup.com Solid-phase extraction was used for sample preparation, and the method was validated for accuracy and precision. oup.com In equine doping control, GC-MS has been employed to identify doxepin metabolites in blood and urine. doi.org Following enzymatic hydrolysis and derivatization, isomers of hydroxydoxepin and hydroxy desmethyldoxepin were identified. doi.org

For comprehensive urine analysis, a GC-MS method for the simultaneous determination of several cyclic antidepressants and their metabolites, including doxepin and desmethyldoxepin, has been established. oup.comencyclopedia.pub This method incorporates enzymatic hydrolysis to account for conjugated metabolites and uses a derivatization reagent to produce stable derivatives for GC-MS analysis. oup.com

Table 2: GC-MS Analysis of Doxepin and its Metabolites

| Sample Matrix | Derivatization | Key Findings | Reference(s) |

|---|---|---|---|

| Microsomal incubation mixtures | Trifluoroacetic anhydride | Simultaneous measurement of desDOX and hydroxylated metabolites of DOX. | nih.gov |

| Hair | Solid-phase extraction | Quantitation of doxepin and desmethyldoxepin. | oup.com |

| Equine blood and urine | Trifluoroacetylation and propionylation | Identification of cis- and trans-isomers of desmethyldoxepin and hydroxylated metabolites. | doi.org |

| Human urine | MSTFA/ammonium iodide/ethanethiol reagent | Simultaneous determination of doxepin, desmethyldoxepin, and their hydroxylated metabolites. | oup.comencyclopedia.pub |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of doxepin and its metabolites in biological fluids. nih.govhumanjournals.comnih.gov A rugged LC-MS/MS assay was developed for the simultaneous determination of doxepin and its active metabolite, nordoxepin (desmethyldoxepin), in human plasma. nih.govnih.gov This method utilizes liquid-liquid extraction and a Hypurity C8 column for chromatographic separation, with detection by tandem mass spectrometry in the positive ionization and multiple reaction monitoring (MRM) mode. nih.govnih.gov The method demonstrated a wide linear dynamic range and high extraction recovery for both analytes. nih.govnih.gov

The high sensitivity of LC-MS/MS makes it a valuable tool in pharmacokinetic studies. humanjournals.com The combination of HPLC's separation power with the mass spectrometer's detection capabilities allows for the analysis of complex mixtures with high selectivity. humanjournals.com For the analysis of doxepin and N-desmethyldoxepin, a Kinetex Biphenyl column has been shown to provide good separation through a combination of pi-pi and polar interactions, resulting in narrow peaks and increased MS sensitivity. phenomenex.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of metabolites.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural characterization of doxepin metabolites. nih.gov In studies of doxepin metabolism, isolated metabolites have been examined by proton NMR (¹H-NMR) to confirm their structures. nih.gov For instance, the identification of metabolites such as (E)-2-hydroxydoxepin and various N-desmethyl and N-oxide derivatives was supported by ¹H-NMR data, which was compared with authentic reference standards. nih.gov

In the biotransformation of doxepin by Cunninghamella elegans, metabolites were isolated by HPLC and their structures were identified using ¹H-NMR and mass spectroscopic analysis. nih.gov This led to the characterization of several hydroxylated and N-demethylated metabolites, including (Z)-8-hydroxydoxepin. nih.gov NMR is also a powerful tool for studying the interaction of doxepin with other molecules, such as cyclodextrins, providing evidence for the inclusion of specific parts of the doxepin molecule into the cyclodextrin (B1172386) cavity. researchgate.net

Advanced Mass Spectrometric Techniques (e.g., Electron Impact and Chemical Ionization Mass Spectrometry)

Advanced mass spectrometric techniques, including Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry, are vital for the identification of doxepin metabolites. nih.gov EI mass spectrometry provides detailed fragmentation patterns that can be used for structural elucidation, although it can sometimes lead to extensive fragmentation and the absence of a molecular ion. nih.govazom.com In contrast, CI is a "softer" ionization technique that typically produces a prominent protonated molecule or adduct ion, which helps in confirming the molecular weight of the metabolite. azom.comoup.comnih.gov

In the analysis of doxepin metabolites, both EI and CI mass spectra have been recorded to provide comprehensive structural information. nih.govoup.com For example, the EI mass spectra of doxepin and its N-oxide degradation product have been discussed, and CI mass spectra were used to identify the quasi-molecular ions of doxepin and demethyldoxepin. oup.com In equine studies, GC combined with both EI- and positive chemical ionization (PCI)-MS was used to characterize hydroxylated metabolites of doxepin. doi.org While EI-MS provided fragmentation data, PCI-MS confirmed the molecular weights of the derivatized metabolites. doi.org The combination of these techniques offers a powerful approach for the detection and identification of metabolites in biological samples. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices (e.g., Urine, Plasma, Microsomal Incubation Mixtures)

The accurate quantification of doxepin and its metabolites from complex biological samples requires robust and efficient sample preparation and extraction protocols. The choice of method depends on the specific matrix and the analytical technique to be employed.

Microsomal Incubation Mixtures: In vitro studies using human liver microsomes are crucial for investigating metabolic pathways. For the analysis of doxepin metabolites, incubation mixtures are typically prepared containing liver microsomes from individuals with different metabolic profiles (e.g., extensive and poor metabolizers of CYP2D6). caldic.com Following incubation, the reaction is stopped, and the analytes are extracted. A common procedure involves alkalinizing the mixture and performing a liquid-liquid extraction (LLE). nih.gov Two effective LLE methods have been described for extracting doxepin and its metabolites:

Method 1: Extraction with a 9:1 mixture of hexane (B92381) and propan-2-ol. nih.gov

Method 2: Extraction with a 1:1 mixture of hexane and dichloromethane. nih.gov While both methods are suitable for N-desmethyl metabolites, Method 2 is necessary for the successful extraction of the more polar hydroxylated metabolites. nih.gov The extracted compounds are often derivatized with trifluoroacetic anhydride before analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Plasma: For therapeutic drug monitoring and pharmacokinetic studies, plasma is a common biological matrix. Solid-phase extraction (SPE) has emerged as a rapid and efficient method for sample clean-up and concentration. nih.govptfarm.pl One validated method uses a Waters ACQUITY UPLC BEH C18 column for chromatographic separation. nih.gov Alternatively, liquid-liquid extraction can be employed, using a solvent system like hexane-isoamyl alcohol, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This LLE method has demonstrated high recovery rates for doxepin. researchgate.net

Urine: Analysis of urinary metabolites provides insight into the elimination pathways of a drug. Metabolites in urine are often present as glucuronide conjugates and require an initial hydrolysis step for accurate quantification. pharmgkb.orgoup.com This is typically achieved through enzymatic hydrolysis using β-glucuronidase. oup.com Following hydrolysis, the sample is alkalinized, and the analytes are extracted via LLE. oup.com For isolation of larger quantities of metabolites for structural identification, column chromatography has been utilized. nih.gov

Table 1: Summary of Extraction Protocols for Doxepin and Metabolites

| Biological Matrix | Preparation Step | Extraction Method | Solvent/Cartridge | Typical Subsequent Analysis | Reference |

|---|---|---|---|---|---|

| Microsomal Media | Alkalinization | Liquid-Liquid Extraction (LLE) | 9:1 Hexane-propan-2-ol | GC-MS | nih.gov |

| Microsomal Media | Alkalinization | Liquid-Liquid Extraction (LLE) | 1:1 Hexane-dichloromethane | GC-MS | nih.gov |

| Plasma | None | Solid-Phase Extraction (SPE) | Waters ACQUITY UPLC BEH C18 | LC-MS/MS | nih.gov |

| Plasma | None | Liquid-Liquid Extraction (LLE) | Hexane-isoamyl alcohol | LC-MS/MS | researchgate.net |

| Urine | Enzymatic Hydrolysis (β-glucuronidase) | Liquid-Liquid Extraction (LLE) | Dichloromethane, Dichloroethane, Heptane, Isopropyl alcohol | GC-MS | oup.com |

| Urine | None | Column Chromatography | Not specified | HPLC, NMR, MS | nih.gov |

Method Validation and Performance Evaluation for Stereoselective Analysis of Doxepin Metabolites

The validation of analytical methods is critical to ensure the reliability, accuracy, and precision of the results, which is particularly important for stereoselective analysis where isomers must be clearly distinguished and quantified.

A stereoselective GC-MS method has been developed and validated for the simultaneous measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites. nih.gov Validation of this method demonstrated excellent linearity for the calibration curves of individual N-desmethyldoxepin isomers over a concentration range of 50 to 2500 nM, with correlation coefficients (r) of ≥ 0.999. nih.gov The precision of the method was also confirmed, with coefficients of variation (C.V.) of ≤ 14% at a concentration of 125 nM and ≤ 8% at 1000 nM. nih.gov The extraction of hydroxylated metabolites of E-doxepin and E-N-desmethyldoxepin showed a C.V. of approximately 13%. nih.gov

Similarly, a sensitive LC-MS/MS method for the simultaneous determination of doxepin and desmethyldoxepin in plasma has been established. researchgate.net This method showed high mean recovery rates of 90% for doxepin and 75% for desmethyldoxepin. researchgate.net The sensitivity of the method was demonstrated by low lower limits of quantification (LLOQ) of 0.320 ng/ml for doxepin and 0.178 ng/ml for its metabolite, using only 0.5 ml of plasma for the extraction. researchgate.net

A more recent ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizing solid-phase extraction achieved even greater sensitivity for doxepin and N-nordoxepin in human plasma. nih.gov The LLOQs were reported to be 4 pg/mL for doxepin and 2 pg/mL for N-nordoxepin, with the method being validated for good precision and accuracy. nih.gov Such methods are essential for bioequivalence and pharmacokinetic studies and provide the framework for analyzing all potential metabolites, including hydroxylated isomers. nih.gov

Table 2: Performance Characteristics of Validated Analytical Methods

| Analytical Method | Analyte(s) | Linearity (Correlation Coefficient) | Precision (Coefficient of Variation, C.V.) | Recovery | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|---|

| GC-MS | E/Z-N-desmethyldoxepin | r ≥ 0.999 | ≤ 14% @ 125 nM; ≤ 8% @ 1000 nM | Not specified | Not specified | nih.gov |

| GC-MS | Hydroxylated E-Doxepin Metabolites | Not specified | ~13% | Not specified | Not specified | nih.gov |

| LC-MS/MS | Doxepin | Not specified | Not specified | 90% | 0.320 ng/mL | researchgate.net |

| LC-MS/MS | Desmethyldoxepin | Not specified | Not specified | 75% | 0.178 ng/mL | researchgate.net |

| UPLC-MS/MS | Doxepin | Validated (Good) | Validated (Good) | Not specified | 4 pg/mL | nih.gov |

| UPLC-MS/MS | N-nordoxepin | Validated (Good) | Validated (Good) | Not specified | 2 pg/mL | nih.gov |

Q & A

Q. How can researchers design studies to assess this compound’s isomer-specific receptor binding kinetics?

- Kinetic Assays : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., H1R). Compare association/dissociation rates (kon/koff) for (Z)- vs. (E)-isomers .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutational analysis .

Data Analysis and Contradiction Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.